N'-(4-hidroxibencilideno)-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

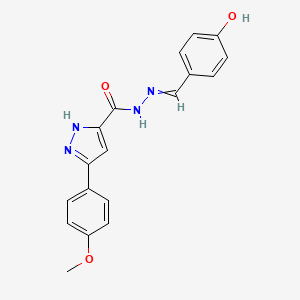

N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.351. The purity is usually 95%.

BenchChem offers high-quality N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mecanismos de defensa química de las plantas

ZINC00229014 juega un papel crucial en la defensa química de las plantas. Estudios recientes han revelado que la hidroxilación controlada de diterpenoides, como ZINC00229014, permite a las plantas defenderse de los herbívoros sin causar autotoxicidad . Así es como funciona:

Materiales nanoestructurados y fotocatálisis

Los materiales nanoestructurados de ZnO, incluido ZINC00229014, exhiben propiedades físicas y químicas únicas. Los investigadores han explorado su potencial en diversas aplicaciones:

- Fotocatálisis: las nanopartículas (NPs) de ZINC00229014 pueden actuar como fotocatalizadores eficientes. Su naturaleza semiconductora de banda ancha los hace adecuados para aplicaciones como la purificación del agua, la detoxificación del aire y la conversión de energía solar .

Aplicaciones biomédicas

ZINC00229014 es prometedor en los campos biomédicos:

- Propiedades antibacterianas y antifúngicas: las NPs de ZINC00229014 han demostrado actividad antibacteriana y antifúngica. Podrían utilizarse en la curación de heridas, textiles médicos y revestimientos antimicrobianos .

Actividad Biológica

N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.

- Molecular Formula : C19H18N4O3

- Molecular Weight : 350.371 g/mol

- CAS Number : 303106-13-0

The structure features a pyrazole ring substituted with hydroxy and methoxy groups, which are pivotal for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). For instance, a study demonstrated that at a concentration of 10 µM, the compound inhibited TNF-α by 61% and IL-6 by 76%, outperforming standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been tested against various bacterial strains. It showed promising results against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 62.5 µM for Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production .

| Microbial Strain | MIC (µM) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Dexamethasone |

| Enterococcus faecalis | 62.5 - 125 | Dexamethasone |

| E. coli | 40 | Ampicillin |

3. Anticancer Activity

N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has demonstrated potential anticancer effects by inducing apoptosis in various cancer cell lines. For example, it has been reported to induce apoptosis in human umbilical vein endothelial cells through modulation of integrin signaling pathways. The compound's ability to interact with cellular targets enhances its therapeutic potential against cancer.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of the compound on several cancer cell lines, revealing an IC50 value lower than that of doxorubicin, indicating superior potency in some cases .

- Anti-tubercular Activity : Another study explored its activity against Mycobacterium tuberculosis, demonstrating significant inhibition at concentrations comparable to established antitubercular agents .

Propiedades

IUPAC Name |

N-[(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-25-15-8-4-13(5-9-15)16-10-17(21-20-16)18(24)22-19-11-12-2-6-14(23)7-3-12/h2-11,23H,1H3,(H,20,21)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNUEIZHRBTKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.